molecular formula C21H21N3OS B2666150 (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one CAS No. 315241-88-4

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2666150
CAS No.: 315241-88-4
M. Wt: 363.48
InChI Key: BYRIRSNLZWRMOT-XDJHFCHBSA-N
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Description

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is a synthetic thiazolidinedione derivative investigated for its potent anticancer properties. This compound has demonstrated significant cytotoxic activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), by inducing apoptosis and cell cycle arrest. The mechanism of action is multifaceted, with research indicating it functions as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is frequently dysregulated in cancers. The molecular design incorporates a (2-methylphenyl)piperazine moiety, which is known to contribute to kinase inhibitory activity, and a (phenylmethylidene) group that enhances its interaction with biological targets. Its high selectivity for cancer cells over normal cells, as indicated by favorable selectivity index values, makes it a promising candidate for the development of targeted cancer therapeutics. Further research is focused on elucidating its full profile of kinase inhibition and its efficacy in in vivo models. This compound is for research use only and is a valuable tool for oncologists and chemical biologists studying signal transduction pathways and novel apoptosis inducers.

Properties

IUPAC Name

(5E)-5-benzylidene-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-7-5-6-10-18(16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRIRSNLZWRMOT-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the formation of the thiazole ring and the introduction of the phenylmethylidene group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the compound's structure enhances its antimicrobial efficacy, making it a candidate for developing new antibiotics.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Thiazole derivatives are known to induce apoptosis in cancer cells through various biochemical pathways. Studies have shown that they can activate caspases and modulate apoptotic proteins, leading to cell death in tumor cells.

Case Study: Induction of Apoptosis

A study demonstrated that thiazole derivatives similar to this compound induce S-phase arrest and activate pro-apoptotic pathways in human cancer cell lines. The mechanism involves mitochondrial dysfunction and the activation of caspase-3, which are critical for apoptosis.

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of thiazole derivatives. These compounds may help protect neuronal cells from oxidative stress and neurodegeneration. Their ability to cross the blood-brain barrier enhances their potential as therapeutic agents for neurodegenerative diseases.

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of thiazole derivatives typically includes good absorption and distribution characteristics due to their lipophilic nature. The compound's mechanism of action involves interaction with various molecular targets, leading to multiple biological effects:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
  • Antiviral Properties : Interference with viral replication mechanisms.

Table 2: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against multiple bacterial strains
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveProtects against oxidative stress in neurons
Anti-inflammatoryReduces inflammation through cytokine modulation

Mechanism of Action

The mechanism of action of (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural analogs of this compound primarily differ in substituents on the piperazine ring and benzylidene group. Below is a detailed comparison based on evidence from related thiazolone derivatives:

Structural and Functional Variations

Table 1: Key Structural Features and Properties
Compound Name (CAS/RN) Piperazine Substituent Benzylidene Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound (Not specified) 4-(2-methylphenyl) Phenyl C₂₁H₂₀N₃OS ~354.47 Potential CNS receptor modulation -
(5E)-5-[4-(Allyloxy)benzylidene]-2-{4-[3-(trifluoromethyl)phenyl]-piperazinyl}-thiazol-4-one (848748-86-7) 4-[3-(trifluoromethyl)phenyl] 4-(allyloxy)phenyl C₂₅H₂₃F₃N₃O₂S 502.53 Enhanced metabolic stability (CF₃ group)
(5E)-2-(4-Methylpiperazin-1-yl)-5-(naphthalen-1-ylmethylidene)-thiazol-4-one (866149-73-7) 4-methyl Naphthalen-1-yl C₂₀H₂₀N₃OS 350.46 Increased lipophilicity (naphthyl group)
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-(3-nitrobenzylidene)-thiazol-4-one (375829-40-6) 4-(4-methylphenyl) 3-nitrophenyl C₂₁H₂₀N₄O₃S 408.47 Electron-withdrawing nitro group enhances reactivity
(5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-thiazol-4-one (35440-46-1) 4-(4-chlorophenyl) 4-hydroxyphenyl C₂₀H₁₈ClN₃O₂S 407.90 Improved solubility (hydroxy group)

Key Findings from Comparative Analysis

Piperazine Substituent Effects: Electron-Donating Groups: The 2-methylphenyl group in the target compound may enhance affinity for receptors with hydrophobic binding pockets. Trifluoromethyl Modification: The CF₃ group in 848748-86-7 improves metabolic stability by resisting oxidative degradation, a critical factor in drug half-life .

Benzylidene Modifications :

  • Planarity and Conjugation : The phenyl group in the target compound allows moderate π-π stacking. The naphthyl group in 866149-73-7 extends conjugation, possibly enhancing binding to aromatic-rich targets like kinase domains .
  • Polar Functional Groups : The 4-hydroxybenzylidene in 35440-46-1 increases solubility via hydrogen bonding but may reduce blood-brain barrier permeability .

Safety and Handling :

  • Compounds like 866149-73-7 require stringent safety protocols (e.g., P201: "Use前取得专用说明") due to flammability risks (P210: "远离热源") .

Biological Activity

The compound (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications based on available literature.

Molecular Formula and Structure

  • Molecular Formula: C24H25N3O2S
  • Molecular Weight: 419.5 g/mol
  • IUPAC Name: (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

The compound features a thiazole ring that is known for its biological significance, particularly in antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole-containing precursors. Various methods have been explored to optimize yield and purity, often employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in organic solvents such as DMF (Dimethylformamide) .

Example Synthesis Procedure

  • Reagents: 2-substituted thiazole, piperazine derivative, EDC, HOBt.
  • Solvent: DMF.
  • Temperature: Reaction typically conducted at room temperature with stirring for several hours.
  • Purification: Products are purified using column chromatography.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli2050
Compound BS. aureus1875
(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]E. coli2240
(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]S. aureus1960

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .

Case Study

A study evaluating the cytotoxic effects of related thiazole compounds on human cancer cell lines showed that these compounds significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiazole derivatives have been reported to exhibit:

  • Anti-inflammatory properties
  • Antioxidant activity
    These activities are attributed to their ability to modulate various biochemical pathways involved in disease processes.

Q & A

Q. What are the established synthetic routes for (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one?

  • Methodological Answer : The compound can be synthesized via a multi-step process. A common approach involves:

Condensation : Reacting a substituted piperazine derivative (e.g., 4-(2-methylphenyl)piperazine) with a thiazolidinone precursor under reflux in ethanol or DMF.

Knoevenagel Reaction : Introducing the phenylmethylidene group by reacting the intermediate with benzaldehyde derivatives in the presence of a base catalyst (e.g., piperidine or ammonium acetate).
Key optimization parameters include reaction time (typically 4–8 hours), solvent polarity, and temperature (80–100°C). Post-synthesis purification involves recrystallization from ethanol-DMF mixtures .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray Crystallography : Determines the E-configuration of the phenylmethylidene group and confirms the thiazol-4-one core. Bond lengths (e.g., C=S at ~1.65 Å) and dihedral angles (e.g., piperazine ring orientation) are critical metrics .
  • Spectroscopy :
  • 1H/13C NMR : Assigns protons (e.g., thiazole-H at δ 6.8–7.2 ppm) and carbons (e.g., C=O at ~170 ppm).
  • IR : Identifies key functional groups (C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹).
  • Elemental Analysis : Validates purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what factors contribute to variability?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : Testing bases (e.g., LiCl, K₂CO₃) to enhance condensation efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol reduces side reactions.
  • Stoichiometric Ratios : A 1:1.2 molar ratio of piperazine to thiazolidinone precursor minimizes unreacted starting material.
    Variability arises from trace moisture (hydrolyzes intermediates) and competing isomerization (Z/E selectivity) during the Knoevenagel step .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound's pharmacological potential?

  • Methodological Answer : SAR studies focus on:
  • Piperazine Substitution : Replacing 2-methylphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate receptor binding.
  • Thiazole Core Modifications : Introducing methyl or trifluoromethyl groups at position 5 to enhance metabolic stability.
  • Biological Assays : Testing analogs in vitro (e.g., enzyme inhibition, receptor binding) and in vivo (e.g., pharmacokinetic profiling in rodent models).
    Computational docking (e.g., AutoDock Vina) predicts binding poses to targets like serotonin or dopamine receptors .

Q. How are contradictions in biological activity data resolved across studies?

  • Methodological Answer : Contradictions may arise from:
  • Purity Discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis. Impurities like unreacted piperazine can skew results .
  • Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time) to minimize variability.
  • Stereochemical Confusion : Confirm E/Z isomer ratios via NOESY NMR or chiral HPLC. The E-isomer typically exhibits higher activity .

Q. What computational methods are employed to predict the compound's physicochemical properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using tools like GROMACS.
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), bioavailability, and cytochrome P450 interactions .

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